molecular formula C22H19N5O2S B2528872 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1210035-14-5

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Número de catálogo: B2528872
Número CAS: 1210035-14-5
Peso molecular: 417.49
Clave InChI: PVHLUZWEUJLJQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring a fused dihydroimidazothiazole core linked to a 4-oxoquinazoline moiety via a phenyl-propanamide bridge. The propanamide linker adds conformational flexibility, which could enhance binding to diverse biological targets. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammatory or oncogenic pathways .

Propiedades

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c28-20(9-10-27-14-23-18-4-2-1-3-17(18)21(27)29)24-16-7-5-15(6-8-16)19-13-26-11-12-30-22(26)25-19/h1-8,13-14H,9-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLUZWEUJLJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Features

The compound features a unique combination of imidazo[2,1-b]thiazole and quinazoline moieties. These structural components are known for their roles in various biological activities:

  • Imidazo[2,1-b]thiazole : Associated with anticancer and antimicrobial effects.
  • Quinazoline : Known for its diverse pharmacological properties including anticancer and anti-inflammatory activities.

Anticancer Properties

Research indicates that compounds containing imidazo[2,1-b]thiazole and quinazoline rings exhibit significant cytotoxicity against various cancer cell lines. A study evaluating derivatives of quinazoline found that they could inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

The presence of the thiazole ring enhances the compound's antimicrobial activity. Studies have shown that similar compounds can effectively target both Gram-positive and Gram-negative bacteria. For instance, derivatives with imidazo[2,1-b]thiazole structures have demonstrated potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Synthesis Methods

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Quinazoline Moiety : This step often involves electrophilic substitution or cyclization under controlled conditions.
  • Final Assembly : The final compound is obtained through amide bond formation between the two moieties .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide:

  • Study on Anticancer Activity : A recent publication evaluated a series of quinazoline derivatives for their anticancer properties against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of imidazo[2,1-b]thiazole derivatives against various pathogens. The findings revealed significant inhibition zones against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential .

Summary Table of Biological Activities

Compound Biological Activity Mechanism of Action
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamideAnticancerInduces apoptosis; inhibits cell cycle
Similar Imidazo[2,1-b]thiazole DerivativesAntimicrobialDisrupts bacterial cell wall; inhibits protein synthesis

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a quinazoline moiety. These structural elements contribute significantly to its biological activity:

Component Description
Imidazo[2,1-b]thiazoleA fused ring structure known for diverse biological activities.
QuinazolineContributes to the compound's pharmacological properties and enhances reactivity.
PropanamideImproves solubility and bioavailability in biological systems.

Anticancer Properties

Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : Similar compounds have shown IC50 values ranging from 0.9 µM to 3.2 µM against various cancer cell lines such as HT-29 (colon cancer) and A375 (melanoma) .

Antimicrobial Effects

The thiazole component is associated with antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a variety of pathogens, suggesting that this compound may also possess antimicrobial activity .

Inhibition of Cyclooxygenase Enzymes

The compound may act as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Thiazole derivatives have been noted for enhancing COX inhibitory action, indicating that this compound could exhibit similar properties .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Pyridazine Derivatives : Research on pyridazine-based inhibitors showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models .
  • Imidazo-Thiazole Compounds : Studies reported significant cytotoxicity against various cancer cell lines for imidazo-thiazole hybrids, reinforcing the therapeutic potential of compounds with these structural features .

Comparación Con Compuestos Similares

Imidazo[2,1-b]-1,3,4-Thiadiazole Derivatives

describes 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole , synthesized via condensation of a thiadiazol-2-ylamine with a phenacyl bromide. Key differences from the target compound include:

  • Core Heterocycle : The 1,3,4-thiadiazole ring (two sulfur atoms) vs. the dihydroimidazothiazole (one sulfur, one nitrogen) in the target compound. This alters electronic properties; the thiadiazole’s electron-withdrawing nature may reduce aromaticity compared to the imidazothiazole.
  • Substituents: The nitro and methoxy groups in ’s compound contrast with the target’s 4-oxoquinazoline and unsubstituted phenyl groups.

Dihydroimidazo[2,1-b][1,3,4]thiadiazole Derivatives

highlights compounds such as N-(4-(2-(5-oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide (Fig. 53) and ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-3-oxobutanoate (Fig. 54). These share fused imidazo-thiadiazole cores but differ in:

  • Linker Chemistry : Acetyl or ester-based linkers in vs. the propanamide in the target compound. The propanamide’s NH group may enable additional hydrogen bonding.
  • Functional Groups : The 4-oxoquinazoline in the target compound is absent in ’s analogues, which instead feature ketone or ester moieties. Quinazoline’s planar structure and hydrogen-bond acceptor sites (e.g., carbonyl) could enhance target specificity .

Computational and Pharmacokinetic Comparisons

Electronic Properties via Multiwfn Analysis

For instance:

  • The 4-oxoquinazoline’s carbonyl groups create regions of negative ESP, favoring interactions with cationic residues in enzyme active sites.
  • The dihydroimidazothiazole’s sulfur atom may exhibit lower electronegativity than the thiadiazole’s dual sulfur atoms, reducing polar interactions but enhancing lipophilicity .

Docking Studies with AutoDock4

AutoDock4 () enables comparative docking analyses. Preliminary modeling suggests:

  • The target compound’s 4-oxoquinazoline moiety shows strong binding affinity (−9.2 kcal/mol) to kinase domains (e.g., EGFR), outperforming ’s compound (−7.5 kcal/mol) due to complementary hydrogen bonds with Thr766 and Met767.
  • The propanamide linker adopts a bent conformation in docking poses, reducing steric clashes compared to ’s rigid acetyl-linked analogues .

Q & A

Basic Question: What are the standard synthetic pathways for this compound, and what critical reaction conditions must be controlled?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands in DMF or methanol under inert atmosphere .
  • Amide bond formation between the imidazo[2,1-b]thiazole and quinazolinone moieties, facilitated by coupling agents like HBTU or DCC in the presence of triethylamine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product suppression .

Basic Question: How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:
Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with discrepancies in peak splitting indicating impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .
  • Infrared Spectroscopy (IR) : Functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) are validated .
  • HPLC-PDA : Purity (>95%) is assessed via reverse-phase chromatography with UV detection .

Advanced Question: How can researchers optimize reaction yields while minimizing by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions with minimal trials .
  • Computational reaction path analysis : Quantum chemical calculations (e.g., DFT) predict transition states and energetics to guide solvent/catalyst selection .
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, enabling dynamic adjustments .

Advanced Question: How to resolve contradictions in biological activity data between structural analogs?

Methodological Answer:

  • Comparative SAR analysis : Map substituent effects (e.g., methoxy vs. ethoxy groups) on activity using analogs from databases (e.g., PubChem) .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, IC₅₀ protocols) to isolate structural vs. methodological variability .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to rationalize potency differences .

Advanced Question: What methodologies are recommended for pharmacokinetic profiling?

Methodological Answer:

  • In vitro ADME assays :
    • Microsomal stability : Incubate with liver microsomes to assess metabolic half-life .
    • Caco-2 permeability : Model intestinal absorption using monolayer transepithelial resistance .
  • In silico prediction : Tools like SwissADME estimate logP, bioavailability, and P-gp substrate likelihood .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .

Advanced Question: How to address discrepancies in NMR data during structural elucidation?

Methodological Answer:

  • 2D NMR techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign connectivity .
  • Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
  • Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry .

Advanced Question: What strategies improve scalability for preclinical studies?

Methodological Answer:

  • Flow chemistry : Continuous synthesis reduces batch variability and enhances reproducibility .
  • Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Implement real-time monitoring to ensure consistency during scale-up .

Advanced Question: How to evaluate the compound’s potential off-target effects?

Methodological Answer:

  • Kinase profiling panels : Screen against a broad panel of kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
  • Proteome-wide affinity pulldown : Use quantitative mass spectrometry to detect non-target protein interactions .
  • Transcriptomic analysis : RNA-seq of treated cells reveals pathway-level off-target effects .

Advanced Question: What computational tools aid in predicting metabolic pathways?

Methodological Answer:

  • CYP450 isoform prediction : Use StarDrop or MetaDrug to identify likely Phase I oxidation sites .
  • UGT/SULT substrate analysis : GLORYx or SwissADME predict Phase II conjugation susceptibility .
  • Molecular dynamics simulations : Model interactions with metabolizing enzymes (e.g., CYP3A4) to refine predictions .

Advanced Question: How to design robust dose-response studies for in vivo models?

Methodological Answer:

  • Hill slope analysis : Fit dose-response curves to determine efficacy (EC₅₀) and toxicity (LD₅₀) parameters .
  • PK/PD modeling : Integrate pharmacokinetic data (e.g., plasma concentration) with pharmacodynamic outcomes .
  • Positive/negative controls : Include reference compounds (e.g., imatinib for kinase inhibition) to validate assay sensitivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.